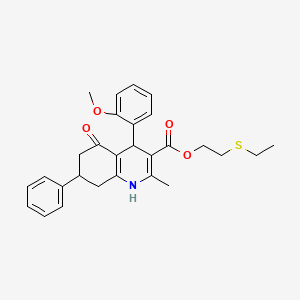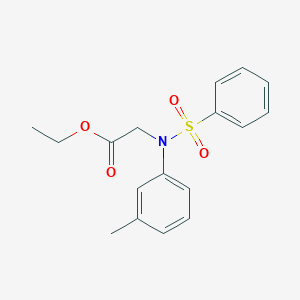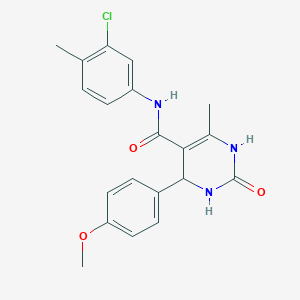
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. NBBS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.
Mecanismo De Acción
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide inhibits CA enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate, which can lead to a decrease in the pH of the surrounding tissues. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells, as well as reducing intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of CA enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. In addition, N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a pharmaceutical agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in lab experiments is its potent inhibition of CA enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a cancer treatment, and the exploration of its anti-inflammatory and antioxidant properties. In addition, further research is needed to determine the safety and efficacy of N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in humans, as well as its potential side effects. Overall, N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has shown promise as a pharmaceutical agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
There are several methods available for synthesizing N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-sec-butylphenol in the presence of a base, or the reaction of 4-chlorobenzenesulfonamide with 4-sec-butylphenol in the presence of a dehydrating agent. Both methods have been successfully used to produce N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide in high yields.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been shown to be effective in treating conditions such as glaucoma, epilepsy, and cancer. N-(4-sec-butylphenyl)-4-chlorobenzenesulfonamide has been found to be a potent inhibitor of CA enzymes, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-12(2)13-4-8-15(9-5-13)18-21(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USARCCFKAOLXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylbenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5186772.png)


![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5186809.png)

![rel-(2R,3R)-3-[(2-methoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5186827.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![1-(2,5-dimethoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186843.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)
![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)